N-Methoxyphenyl-2-azetidinone

概要

説明

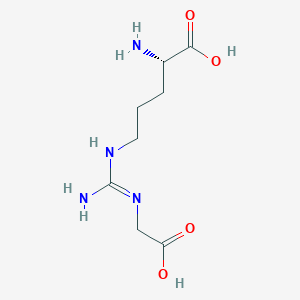

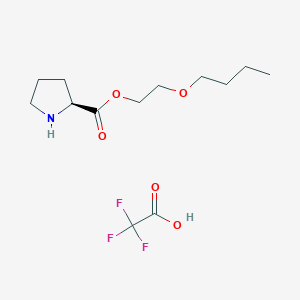

“N-Methoxyphenyl-2-azetidinone” is a chemical compound with the CAS Number: 1309606-50-5 and a molecular weight of 177.2 . It has a linear formula of C10H11NO2 . The compound is a white to yellow solid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves a [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction . This process involves the reaction of ketenes and Schiff bases . In some cases, the synthesis involves the use of reagents like propylphosphonic anhydride (T3P®) as an acid activator . Other methods involve the use of a synthesis method involving N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds often involves a lactam and 3,4,5-trimethoxyphenyl rings that are approximately co-planar . The orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal . The structures display intramolecular C—H O bonding between the 3,4,5-trimethoxyphenyl ring and the lactam ketone .Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . A zwitterionic intermediate formed from the attack of the nitrogen atom of imine to the carbonyl of ketene and the electrocyclic reaction of the mention zwitterionic intermediate caused to form trans - β-lactams as the only observed products .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a storage temperature of 2-8°C .科学的研究の応用

Cholesterol Absorption Inhibition

- N-Methoxyphenyl-2-azetidinone derivatives have been studied for their ability to inhibit cholesterol absorption. One such compound, SCH 58235, showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Synthesis of β-Lactam Antibiotics

- The compound is used in the synthesis of key intermediates for β-lactam antibiotics. A practical synthesis approach was developed for this purpose, demonstrating its significance in pharmaceutical manufacturing (Cainelli et al., 1998).

Anticancer Applications

- Certain 1,3,4-trisubstituted 2-azetidinones showed anticancer effects in vitro, indicating the potential of this compound derivatives in cancer treatment (Veinberg et al., 2003).

Structural Analysis and Antimicrobial Effects

- The beta-lactam ring of this compound has been shown to possess antimicrobial effects. The activity properties depend on the planarity of the beta-lactam ring, as revealed by X-ray analysis (Kabak et al., 2001).

Tubulin-Targeting Antitumor Agents

- 3-Phenoxy-1,4-diarylazetidin-2-ones, a class of compounds derived from this compound, were studied for their antiproliferative properties and interaction with tubulin, indicating potential in cancer therapy (Greene et al., 2016).

作用機序

Target of Action

N-Methoxyphenyl-2-azetidinone is a type of β-lactam . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycan chains . .

Mode of Action

They bind to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis, leading to cell wall weakening and eventual bacterial cell death .

Biochemical Pathways

As a β-lactam, it would be expected to interfere with the bacterial cell wall synthesis pathway .

Result of Action

As a β-lactam, it would be expected to cause bacterial cell death due to the weakening of the cell wall .

Safety and Hazards

The safety information for “N-Methoxyphenyl-2-azetidinone” includes hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

1-(2-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORWPQHDJKTVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)